Cas no 76216-72-3 (Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI))

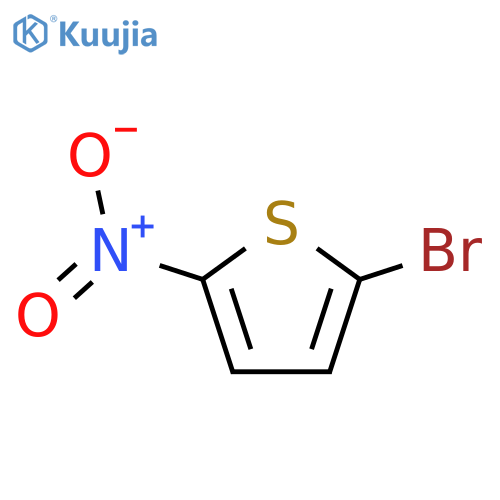

76216-72-3 structure

商品名:Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) 化学的及び物理的性質

名前と識別子

-

- Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)

- 2-Bromo-5-nitrothiopheneanion radical

- 2-BROMO-5-NITROTHIOPHENE

- 5-BROMO-2-NITROTHIOPHENE

- EN300-50349

- AMY20173

- SCHEMBL721463

- SY003503

- 76216-72-3

- A806341

- W-200100

- AKOS005255443

- NS00024179

- FT-0691575

- NSC 511505

- MFCD00022493

- 5-bromo-2-nitro-thiophene

- 2-Bromo-5-nitro-thiophene

- FD7097

- CS-W002127

- NSC511505

- DTXSID50157275

- Z600427368

- Thiophene, 2-bromo-5-nitro-

- NSC-511505

- 2-Bromo-5-nitrothiophene, 97%

- PS-3267

- SY286147

- EINECS 236-155-8

- FT-0611501

- 13195-50-1

- GEO-00528

- A847109

-

- MDL: MFCD00022493

- インチ: InChI=1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H

- InChIKey: ZPNFMDYBAQDFDY-UHFFFAOYSA-N

- ほほえんだ: C1=C(SC(=C1)Br)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 206.899

- どういたいしつりょう: 206.899

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 74.1A^2

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K07187-1g |

2-bromo-5-nitrothiophene |

76216-72-3 | >95% | 1g |

$650 | 2025-03-03 | |

| eNovation Chemicals LLC | K07187-5g |

2-bromo-5-nitrothiophene |

76216-72-3 | >95% | 5g |

$2500 | 2024-05-23 | |

| eNovation Chemicals LLC | K07187-5g |

2-bromo-5-nitrothiophene |

76216-72-3 | >95% | 5g |

$2500 | 2025-03-03 | |

| eNovation Chemicals LLC | K07187-1g |

2-bromo-5-nitrothiophene |

76216-72-3 | >95% | 1g |

$650 | 2024-05-23 | |

| eNovation Chemicals LLC | K07187-1g |

2-bromo-5-nitrothiophene |

76216-72-3 | >95% | 1g |

$650 | 2025-02-19 | |

| eNovation Chemicals LLC | K07187-5g |

2-bromo-5-nitrothiophene |

76216-72-3 | >95% | 5g |

$2500 | 2025-02-19 |

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) 関連文献

-

1. Meisenheimer-type adducts from thiophene derivatives. Part 4. Reaction of sodium methoxide with 2-methoxy-5-methyl-3-nitrothiophene in methanolGiovanni Consiglio,Caterina Arnone,Fiammetta Ferroni,Renato Noto,Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 1988 1169

-

C. Boga,G. Micheletti,S. Cino,S. Fazzini,L. Forlani,N. Zanna,D. Spinelli Org. Biomol. Chem. 2016 14 4267

-

3. Quadratic non-linear optical properties of some donor–acceptor substituted thiophenesMichael G. Hutchings,Ian Ferguson,David J. McGeein,John O. Morley,Joseph Zyss,Isabelle Ledoux J. Chem. Soc. Perkin Trans. 2 1995 171

-

Nezire Saygili,Andrei S. Batsanov,Martin R. Bryce Org. Biomol. Chem. 2004 2 852

-

5. Ketene dithioacetal as a π-electron donor in second-order nonlinear optical chromophoresVaranosi Pushkara Rao,Y. M. Cai,Alex K-Y. Jen J. Chem. Soc. Chem. Commun. 1994 1689

76216-72-3 (Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬